molecular formula C11H18N2O B13148186 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine

3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine

Cat. No.: B13148186
M. Wt: 194.27 g/mol
InChI Key: UUPZZSNXYHXJEN-UHFFFAOYSA-N
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Description

3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine is an organic compound with the molecular formula C11H18N2O It is a derivative of piperazine, a heterocyclic amine, and contains a furan ring, which is a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine typically involves the reaction of 5-methylfurfural with piperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the piperazine ring can yield different piperazine derivatives .

Scientific Research Applications

3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and piperazine moiety can interact with various enzymes and receptors, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[(5-methylfuran-2-yl)methyl]pyrrole
  • 3-Methyl-2-(2-methyl-2-butenyl)-furan
  • 1-[(3-methylpyridin-2-yl)methyl]piperazine

Uniqueness

Compared to similar compounds, 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine is unique due to its specific combination of a furan ring and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-methyl-1-[(5-methylfuran-2-yl)methyl]piperazine

InChI

InChI=1S/C11H18N2O/c1-9-7-13(6-5-12-9)8-11-4-3-10(2)14-11/h3-4,9,12H,5-8H2,1-2H3

InChI Key

UUPZZSNXYHXJEN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(O2)C

Origin of Product

United States

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